molecular formula C12H17N3O3 B11808244 Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone

Cat. No.: B11808244
M. Wt: 251.28 g/mol
InChI Key: DTBYPQMIWJMSFW-UHFFFAOYSA-N
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Description

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of morpholine, pyrrolidine, and isoxazole, such as:

Uniqueness

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone is unique due to its specific combination of three distinct rings, which imparts unique chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that may not be achievable with simpler compounds .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

morpholin-4-yl-(3-pyrrolidin-2-yl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C12H17N3O3/c16-12(15-4-6-17-7-5-15)9-8-18-14-11(9)10-2-1-3-13-10/h8,10,13H,1-7H2

InChI Key

DTBYPQMIWJMSFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NOC=C2C(=O)N3CCOCC3

Origin of Product

United States

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